molecular formula C13H9IN2O2 B3336659 4-Iodo-N-(3-nitrobenzylidene)aniline CAS No. 3495-26-9

4-Iodo-N-(3-nitrobenzylidene)aniline

Cat. No.: B3336659
CAS No.: 3495-26-9
M. Wt: 352.13 g/mol
InChI Key: LKCMREMLEOKTFK-UHFFFAOYSA-N
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Description

4-Iodo-N-(3-nitrobenzylidene)aniline is an organic compound with the molecular formula C13H9IN2O2 and a molecular weight of 352.13 g/mol . This compound is characterized by the presence of an iodine atom, a nitro group, and a benzylidene group attached to an aniline moiety. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N-(3-nitrobenzylidene)aniline typically involves the condensation reaction between 4-iodoaniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions . The general reaction scheme is as follows:

4-Iodoaniline+3-NitrobenzaldehydeThis compound\text{4-Iodoaniline} + \text{3-Nitrobenzaldehyde} \rightarrow \text{this compound} 4-Iodoaniline+3-Nitrobenzaldehyde→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-(3-nitrobenzylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 4-Iodo-N-(3-aminobenzylidene)aniline.

    Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Iodo-N-(3-nitrobenzylidene)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-N-(3-nitrobenzylidene)aniline depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoaniline: Similar structure but lacks the nitro and benzylidene groups.

    3-Nitrobenzylideneaniline: Similar structure but lacks the iodine atom.

    4-Nitroaniline: Contains a nitro group but lacks the iodine and benzylidene groups.

Uniqueness

4-Iodo-N-(3-nitrobenzylidene)aniline is unique due to the presence of both the iodine atom and the nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-iodophenyl)-1-(3-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCMREMLEOKTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339265
Record name ST4032779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3495-26-9
Record name 4-Iodo-N-[(3-nitrophenyl)methylene]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3495-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST4032779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-IODO-N-(3-NITROBENZYLIDENE)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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